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Compound of Interest

Compound Name: Tamitinol

Cat. No.: B1226083

A comprehensive review of the available scientific literature and chemical databases reveals a
significant lack of detailed information regarding the synthesis, chemical properties, and
biological activity of Tamitinol. Despite its listing in several chemical and regulatory databases,
including PubChem and the FDA Global Substance Registration System, specific experimental
protocols for its synthesis and in-depth characterization of its chemical and pharmacological
properties are not publicly available.

This guide summarizes the currently accessible data on Tamitinol and, where information is
absent, outlines general methodologies and theoretical considerations for its synthesis and
characterization based on its chemical structure.

Introduction to Tamitinol

Tamitinol, with the IUPAC name 4-(ethylaminomethyl)-2-methyl-5-
(methylsulfanylmethyl)pyridin-3-ol, is a substituted pyridinol derivative. Its chemical structure
suggests potential for biological activity, given the presence of a pyridine ring, a phenolic
hydroxyl group, an amino side chain, and a methylsulfanyl group, all of which are found in
various pharmacologically active compounds.

Chemical and Physical Properties

The available quantitative data for Tamitinol is limited to computed physicochemical
properties. A summary of these properties is presented in Table 1.
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Table 1: Physicochemical Properties of Tamitinol[1]

Property Value Source
Molecular Formula C11H1sN20S PubChem
Molecular Weight 226.34 g/mol PubChem
XLogP3 1.2 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 4 PubChem
Rotatable Bond Count 5 PubChem
Exact Mass 226.113984 g/mol PubChem
CAS Number 59429-50-4 PubChem[1]

Note: These properties are computationally derived and have not been experimentally verified
in publicly available literature.

Solubility, Stability, and Reactivity

There is no publicly available experimental data on the solubility, stability, or specific reactivity
of Tamitinol. Based on its structure:

e Solubility: The presence of both polar functional groups (hydroxyl, amino) and nonpolar
moieties (methyl, ethyl, methylsulfanyl groups) suggests that Tamitinol may exhibit
moderate solubility in both aqueous and organic solvents. Its solubility in aqueous solutions
is expected to be pH-dependent due to the presence of the basic amino group and the acidic
phenolic hydroxyl group.

« Stability: The pyridinol ring and the thioether linkage could be susceptible to oxidation under
certain conditions. The compound may also be sensitive to light and high temperatures, but
specific degradation pathways have not been documented.
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» Reactivity: The phenolic hydroxyl group can undergo reactions typical of phenols, such as
etherification and esterification. The secondary amine is nucleophilic and can react with
electrophiles. The sulfur atom in the methylsulfanyl group could be oxidized to a sulfoxide or
sulfone.

Synthesis of Tamitinol

No detailed experimental protocol for the synthesis of Tamitinol has been found in the public
domain, including scientific literature and patent databases. Therefore, a plausible synthetic
route is proposed based on established organic chemistry principles for the synthesis of
substituted pyridines.

A potential retrosynthetic analysis of Tamitinol suggests that the molecule could be assembled
from a suitably substituted pyridine core. The key disconnections would be the formation of the
C-C bonds for the ethylaminomethyl and methylsulfanylmethyl substituents.

A logical forward synthesis could involve a multi-step process starting from a commercially
available or readily synthesized substituted pyridine.

Proposed Synthetic Pathway

A hypothetical synthetic workflow for Tamitinol is outlined below. This is a theoretical pathway
and would require experimental validation and optimization.

Introduction of Ethylaminomethyl Precursor
(e.g., Reductive Amination of a Formyl Group)

Final Modification and Deprotection
(if necessary)

Functionalization of Pyridine Ring
(e.g., Halogenation/Formylation)

Introduction of Methylsulfanylmethyl Group

(e.g., Reaction with Sodium Thiomethoxide)

4’

Starting Material:
Substituted Pyridine

Click to download full resolution via product page

Caption: A proposed high-level workflow for the synthesis of Tamitinol.

Detailed Hypothetical Experimental Protocol

The following is a speculative, multi-step synthesis that could potentially yield Tamitinol. It is
crucial to note that this is a theoretical protocol and has not been experimentally validated.
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Step 1: Synthesis of a 3-hydroxy-2-methyl-5-(chloromethyl)pyridine intermediate. This could
potentially be achieved from a commercially available hydroxypyridine derivative through
chloromethylation.

Step 2: Introduction of the methylsulfanylmethyl group. The chloromethyl intermediate from
Step 1 could be reacted with sodium thiomethoxide (NaSMe) in a suitable solvent like ethanol
or DMF to introduce the -CH2SMe group at the 5-position.

Step 3: Formylation at the 4-position. The resulting pyridine derivative could be formylated at
the 4-position using a Vilsmeier-Haack or similar reaction.

Step 4: Reductive amination to introduce the ethylaminomethyl group. The formyl group
introduced in Step 3 could undergo reductive amination with ethylamine in the presence of a
reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride
(STAB) to yield Tamitinol.

Purification: Each step would require appropriate work-up and purification techniques, such as
extraction, chromatography (e.g., column chromatography on silica gel), and recrystallization.

Characterization: The structure and purity of the final product would need to be confirmed by
analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C),
Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity,
mechanism of action, or modulated signaling pathways of Tamitinol. Its chemical structure,
featuring a substituted pyridinol, suggests that it could potentially interact with a variety of
biological targets. Pyridinol derivatives are known to exhibit a wide range of biological activities,
including acting as enzyme inhibitors or receptor ligands.

To investigate the potential biological activity of Tamitinol, a logical experimental workflow
would involve a series of in vitro and in vivo studies.
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Tamitinol

:

In Vitro Screening
e.g., Receptor Binding Assays, Enzyme Inhibition Assays, Cell-based Assays

:

Hit Identification
(Identification of Primary Biological Targets)

:

Mechanism of Action Studies
(e.g., Signaling Pathway Analysis, Western Blot, gPCR)

:

In Vivo Studies
(e.g., Animal Models of Disease)

Lead Optimization
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Caption: A general workflow for the biological screening of Tamitinol.

Without any primary screening data, it is not possible to propose a specific signaling pathway
that Tamitinol might modulate.

Conclusion

Tamitinol is a chemical entity for which there is a notable absence of detailed scientific
information in the public domain. While its basic chemical structure and some computed
physicochemical properties are known, there are no published experimental protocols for its
synthesis, nor are there any reports on its chemical stability, reactivity, solubility, biological
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activity, or mechanism of action. The information provided in this guide is based on the limited
data available and theoretical considerations derived from its chemical structure. Further
experimental research is required to elucidate the synthesis and the chemical and biological
properties of this compound. Researchers, scientists, and drug development professionals
interested in Tamitinol would need to undertake de novo synthesis and a full suite of
characterization and screening studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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